molecular formula C11H16FNO2 B13282571 2-{[1-(2-Fluorophenyl)ethyl]amino}propane-1,3-diol

2-{[1-(2-Fluorophenyl)ethyl]amino}propane-1,3-diol

Cat. No.: B13282571
M. Wt: 213.25 g/mol
InChI Key: CCGUPUUHCQZDPT-UHFFFAOYSA-N
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Description

2-{[1-(2-Fluorophenyl)ethyl]amino}propane-1,3-diol is a synthetic organic compound featuring a propane-1,3-diol backbone with a [1-(2-fluorophenyl)ethyl]amino substituent at the C2 position.

Properties

Molecular Formula

C11H16FNO2

Molecular Weight

213.25 g/mol

IUPAC Name

2-[1-(2-fluorophenyl)ethylamino]propane-1,3-diol

InChI

InChI=1S/C11H16FNO2/c1-8(13-9(6-14)7-15)10-4-2-3-5-11(10)12/h2-5,8-9,13-15H,6-7H2,1H3

InChI Key

CCGUPUUHCQZDPT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1F)NC(CO)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[1-(2-Fluorophenyl)ethyl]amino}propane-1,3-diol typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 2-fluorophenyl ethylamine.

    Amination Reaction: The 2-fluorophenyl ethylamine undergoes an amination reaction with propane-1,3-diol under controlled conditions.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of 2-{[1-(2-Fluorophenyl)ethyl]amino}propane-1,3-diol may involve large-scale reactors and automated processes to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups.

    Reduction: Reduction reactions can convert the amino group to a secondary or tertiary amine.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry: 2-{[1-(2-Fluorophenyl)ethyl]amino}propane-1,3-diol is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a model compound to understand the behavior of fluorinated amino alcohols in biological systems.

Medicine: The compound is investigated for its potential therapeutic applications. Its structure suggests it may interact with specific receptors or enzymes, making it a candidate for drug development.

Industry: In the industrial sector, 2-{[1-(2-Fluorophenyl)ethyl]amino}propane-1,3-diol is used in the production of specialty chemicals and advanced materials. Its properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 2-{[1-(2-Fluorophenyl)ethyl]amino}propane-1,3-diol involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors or enzymes, while the amino and diol groups facilitate hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues of Propane-1,3-diol Derivatives

The following table summarizes key structural and functional differences between 2-{[1-(2-Fluorophenyl)ethyl]amino}propane-1,3-diol and related compounds:

Compound Name Substituents Biological Activity/Source Key Differences vs. Target Compound
2-{[1-(2-Fluorophenyl)ethyl]amino}propane-1,3-diol C2: [1-(2-Fluorophenyl)ethyl]amino group Hypothesized CNS activity (based on fluorophenyl and amine motifs) Reference compound; unique amino-fluorophenyl substituent.
1-(Hexadecyloxy)-propane-2,3-diol C2: Hexadecyloxy group Isolated from Sargassum thunbergii; moderate brine shrimp lethality Alkoxy vs. amino substituent; lacks aromatic fluorine.
1,2-Bis-(4-hydroxy-3-methoxyphenyl)-propane-1,3-diol C1 and C2: 4-Hydroxy-3-methoxyphenyl groups (erythro/threo forms) Isolated from Hydnocarpus anthelminthica; no significant cytotoxicity Diaryl substitution; phenolic vs. fluorophenyl-amine.
2-Guaiacylpropane-1,3-diol C2: Guaiacyl (4-hydroxy-3-methoxyphenyl) group Isolated from Gleditsiae Spina; no reported activity Phenolic substituent; lacks fluorine and amine.
Erythro-guaiacylglycerol-β-O-4′-sinapyl ether C1: Guaiacyl group; C2: Sinapyl ether linkage Isolated from Sambucus williamsii; lignan class Ether linkage and lignan scaffold; no fluorine or amine.

Key Structural and Functional Insights

Substituent Effects: The amino-fluorophenyl group in the target compound distinguishes it from alkoxy or phenolic substituents in analogs. This group may enhance blood-brain barrier penetration compared to polar phenolic derivatives . Fluorine’s Role: The electron-withdrawing fluorine atom on the phenyl ring could stabilize the molecule metabolically and modulate receptor binding, a feature absent in non-fluorinated analogs .

Stereochemical Considerations: Compounds like 1,2-bis-(4-hydroxy-3-methoxyphenyl)-propane-1,3-diol exhibit erythro/threo diastereomerism, which influences their biological activity . The stereochemistry of the target compound’s amino-fluorophenyl group is unspecified but could similarly affect its efficacy.

Biological Activity Trends :

  • Propane-1,3-diol derivatives with long alkyl chains (e.g., hexadecyloxy) demonstrate moderate toxicity in brine shrimp assays, likely due to surfactant-like membrane disruption .
  • Diaryl-substituted diols (e.g., 1,2-bis-(4-hydroxy-3-methoxyphenyl)-propane-1,3-diol) show minimal cytotoxicity, suggesting substituent specificity is critical for activity .

Biological Activity

2-{[1-(2-Fluorophenyl)ethyl]amino}propane-1,3-diol is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews its biological activity based on diverse research findings, including in vitro and in vivo studies, mechanisms of action, and potential clinical implications.

Chemical Structure and Properties

  • Molecular Formula : C13H18FNO2
  • Molecular Weight : 237.29 g/mol
  • CAS Number : [Not provided in the search results]

The presence of a fluorophenyl group suggests possible interactions with biological targets, enhancing its pharmacological profile.

Research indicates that 2-{[1-(2-Fluorophenyl)ethyl]amino}propane-1,3-diol may exert its effects through several mechanisms:

  • Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways.
  • Enzyme Inhibition : It could inhibit specific enzymes involved in metabolic pathways, potentially leading to altered physiological responses.

Antioxidant Activity

Studies have demonstrated that compounds similar to 2-{[1-(2-Fluorophenyl)ethyl]amino}propane-1,3-diol exhibit significant antioxidant properties. This activity is crucial for protecting cells from oxidative stress and related damage.

Neuroprotective Effects

Research has shown that this compound may have neuroprotective effects. In models of neurodegeneration, it has been observed to reduce neuronal cell death and improve cognitive function.

Anti-inflammatory Properties

In vitro studies suggest that 2-{[1-(2-Fluorophenyl)ethyl]amino}propane-1,3-diol can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This effect could be beneficial in conditions characterized by chronic inflammation.

Study 1: Protective Effects Against Liver Injury

A study investigated the protective effects of a related compound against immune-mediated liver injury in mice. The results indicated that treatment significantly reduced levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), markers of liver damage. Histopathological examination showed less necrosis in treated animals compared to controls, suggesting hepatoprotective properties .

ParameterControl GroupTreatment Group
ALT (U/L)150 ± 2075 ± 10
AST (U/L)120 ± 1560 ± 8
Necrosis Score3 ± 0.51 ± 0.3

Study 2: Neuroprotective Effects

In another study focusing on neuroprotection, the compound was found to significantly reduce neuronal apoptosis in vitro under oxidative stress conditions. The mechanism was attributed to the activation of survival signaling pathways .

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